![molecular formula C9H11N3 B11917548 (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)
(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine
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Overview
Description
(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine: is a heterocyclic compound that features a pyrrolopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chloropyridine and 2-methylpyrrole.
Step 1: Formation of the pyrrolopyridine core can be achieved through a cyclization reaction. This involves the reaction of 2-chloropyridine with 2-methylpyrrole under basic conditions, often using a strong base like sodium hydride.
Step 2: The resulting intermediate is then subjected to a formylation reaction to introduce the methanamine group. This can be done using reagents like formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the pyridine ring, potentially converting it to a piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various alkyl or aryl groups at the nitrogen atom.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research has indicated that derivatives of pyrrolopyridines, including (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine, exhibit promising anticancer properties. For instance, compounds within this class have been studied for their ability to inhibit specific kinases involved in cancer progression .
- A study highlighted the synthesis of various pyrrolopyridine derivatives that showed selective inhibition against cancer cell lines, indicating their potential as therapeutic agents .
- Neuroprotective Effects :
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrrolopyridine core can significantly influence biological activity.
Substituent | Effect on Activity | Reference |
---|---|---|
Methyl group at position 5 | Enhances potency against cancer cell lines | |
Dimethylamino group | Increases solubility and bioavailability |
Case Studies
- Inhibition of Protein Kinases :
- Synthesis and Characterization :
Mechanism of Action
The mechanism of action of (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation.
Comparison with Similar Compounds
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methylamine: This compound has a similar core structure but with a chlorine substituent, which can affect its reactivity and biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and are often studied for their potential as kinase inhibitors.
Uniqueness:
- The presence of the methyl group at the 5-position and the methanamine group at the 2-position gives (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo-pyridine framework with a methyl group at the 5-position of the pyrrole ring and an amine functional group attached via a methylene bridge. This unique structure contributes to its reactivity and biological properties.
Molecular Formula
- Formula : C9H11N3
- CAS Number : 97990-15-3
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound shows potential in inhibiting cancer cell proliferation. Its structural similarity to other known anticancer agents suggests mechanisms involving cell cycle arrest and apoptosis induction.
- Neuroactive Effects : Preliminary studies indicate that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings from various studies on related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Aminoquinoline | Contains an amino group on a quinoline | Antimicrobial properties |
4-Methylpyridine | Pyridine ring with a methyl group | Neuroactive effects |
5-Methylindole | Indole structure with a methyl group | Anticancer activity |
6-Methylpyridazine | Pyridazine ring with a methyl group | Antioxidant properties |
The unique heterocyclic structure of this compound enhances its interactions with biological targets compared to other nitrogen-containing heterocycles .
Synthesis
Several methods have been developed for synthesizing this compound. One common approach involves the reaction of pyrrole derivatives with appropriate aldehydes or ketones under acidic conditions, often yielding high purity products suitable for biological testing .
Case Studies and Research Findings
- Inhibition Studies : A study focused on the inhibition of colony-stimulating factor 1 receptor (CSF1R) by pyrrolo derivatives showed that modifications in the structure significantly influenced their potency. Compounds similar to this compound were found to inhibit CSF1R with subnanomolar IC50 values .
- Neuroprotection : Another research project investigated the neuroprotective effects of pyrrole derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates .
- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antimicrobial activity, suggesting its potential as a scaffold for antibiotic development .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(5-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-2-7-3-8(4-10)12-9(7)11-5-6/h2-3,5H,4,10H2,1H3,(H,11,12) |
InChI Key |
HKCBPRYMLDLKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=C2)CN)N=C1 |
Origin of Product |
United States |
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